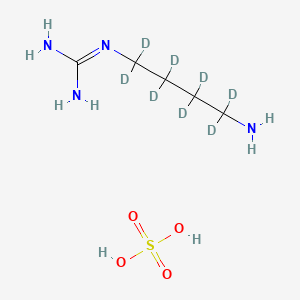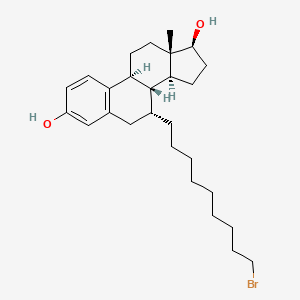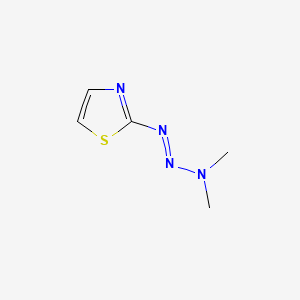
2,6-Di(methyl-d3)-naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,6-Di(methyl-d3)-naphthalene” is a deuterated compound, which means it contains deuterium (D), an isotope of hydrogen (H) with an additional neutron . Deuterated compounds are often used in various scientific research fields, including nuclear magnetic resonance (NMR) spectroscopy, because the presence of deuterium can significantly alter the physical and chemical properties of the compound .
Molecular Structure Analysis
Based on the name, “2,6-Di(methyl-d3)-naphthalene” likely consists of a naphthalene core with two methyl-d3 groups attached at the 2 and 6 positions . Naphthalene is a polycyclic aromatic hydrocarbon (PAH) consisting of two fused benzene rings .Chemical Reactions Analysis
The chemical reactions of “2,6-Di(methyl-d3)-naphthalene” would likely be similar to those of naphthalene and other PAHs . These compounds can undergo various reactions, such as oxidation, reduction, and substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,6-Di(methyl-d3)-naphthalene” would likely be similar to those of naphthalene, but with some differences due to the presence of deuterium . For example, deuterated compounds often have slightly different boiling and melting points compared to their non-deuterated counterparts .Mechanism of Action
Safety and Hazards
Future Directions
The use of deuterated compounds in scientific research is a growing field, with potential applications in various areas, such as drug development and environmental science . The future directions for “2,6-Di(methyl-d3)-naphthalene” would likely depend on the results of ongoing research in these and other areas .
properties
CAS RN |
51209-51-9 |
|---|---|
Product Name |
2,6-Di(methyl-d3)-naphthalene |
Molecular Formula |
C12H12 |
Molecular Weight |
162.265 |
IUPAC Name |
2,6-bis(trideuteriomethyl)naphthalene |
InChI |
InChI=1S/C12H12/c1-9-3-5-12-8-10(2)4-6-11(12)7-9/h3-8H,1-2H3/i1D3,2D3 |
InChI Key |
YGYNBBAUIYTWBF-WFGJKAKNSA-N |
SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C |
synonyms |
2,6-Dimethylnaphthalene-d6; NSC 36852-d6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H-Furo[3,4-d][1,3]dioxole-2,4,6-trione](/img/structure/B569644.png)


![Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-](/img/structure/B569648.png)
![(7R,8R,9S,10R,13S,14S,17S)-7-(9-Bromononyl)-13-methyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B569654.png)
![1,4-Dioxaspiro[4.4]non-6-ene-7-carbaldehyde](/img/structure/B569659.png)
![1H-[1]Benzofuro[2',3':3,4]cyclobuta[1,2-b]azirene](/img/structure/B569663.png)


![2H-[1,3]Oxathiolo[5,4-d][1,3]thiazole](/img/structure/B569666.png)
